Enhanced MET Kinase Inhibitory Potency Versus 4-Chlorophenyl and 4-Methylphenyl Analogs
In a patent series evaluating imidazo[1,2-a]pyrimidine-2-aryl derivatives as MET kinase inhibitors, compound (I-1) bearing a 3,4-dichlorophenyl substituent exhibited an IC50 of 12 nM against recombinant MET kinase, while the 4-chlorophenyl analog (I-2) showed an IC50 of 85 nM and the 4-methylphenyl analog (I-3) showed an IC50 of 210 nM, under identical TR-FRET assay conditions [1].
| Evidence Dimension | MET kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog (IC50 = 85 nM); 4-Methylphenyl analog (IC50 = 210 nM) |
| Quantified Difference | 7.1-fold more potent than 4-chlorophenyl analog; 17.5-fold more potent than 4-methylphenyl analog |
| Conditions | Recombinant human MET kinase, TR-FRET assay, ATP at Km |
Why This Matters
A 7- to 17-fold improvement in potency against a clinically validated oncology target directly justifies selecting this compound over its mono-substituted or electron-rich analogs for kinase-focused library synthesis.
- [1] US8461348B2, Example compounds and MET kinase inhibition data. Merck & Co., Inc. View Source
